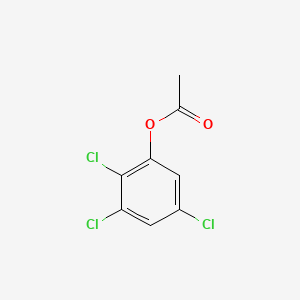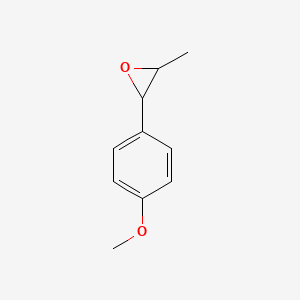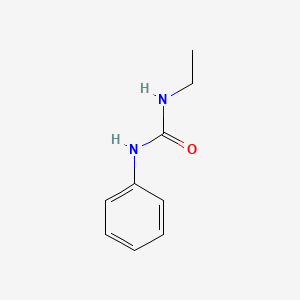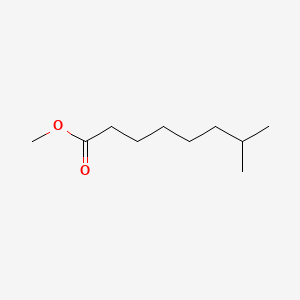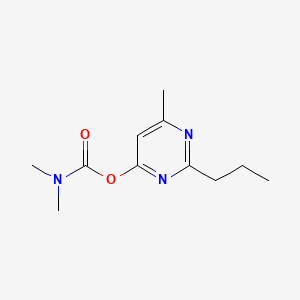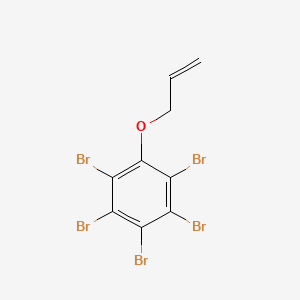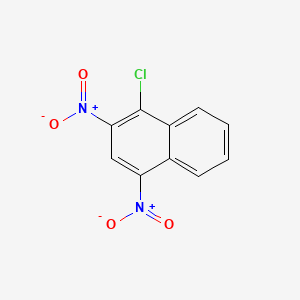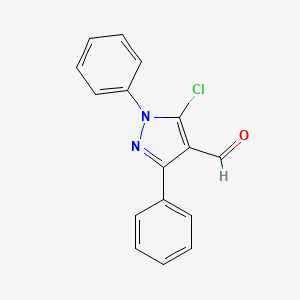
5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C16H11ClN2O and a molecular weight of 282.73 . It is a solid substance .
Synthesis Analysis
The synthesis of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One of the most versatile and economical methods involves a Vilsmeier reaction of 1H-pyrazol-5 (4H)-one . Other methods include a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride , and a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .Molecular Structure Analysis
The InChI code for 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is 1S/C16H11ClN2O/c17-16-14 (11-20)15 (12-7-3-1-4-8-12)18-19 (16)13-9-5-2-6-10-13/h1-11H .Chemical Reactions Analysis
5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde can undergo several chemical reactions. For instance, it can undergo a Knoevenagel condensation with ethylcyanoacetate at 0°C . It can also participate in a radical addition followed by intramolecular cyclization to afford the important pyrazole skeleton .Physical And Chemical Properties Analysis
5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a solid substance with a melting point of 109 °C .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds containing the pyrazole moiety, such as 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde , have been studied for their antimicrobial properties. These compounds have shown significant growth inhibitory activity against various microbial strains. The molecular docking studies suggest that these compounds can interact effectively with the catalytic domain of enzymes like S. aureus topoisomerase IV , indicating their potential as antimicrobial agents .
Antioxidant Properties
Pyrazole derivatives have demonstrated remarkable antioxidant activities. The ability to scavenge free radicals makes them valuable in research aimed at combating oxidative stress-related diseases. The DPPH free radical-scavenging assay is commonly used to evaluate the antioxidant potential of these compounds .
Antiviral Applications
The molecular structure of pyrazole-based compounds allows them to inhibit key proteins involved in viral replication. Studies involving molecular docking with COVID-19 main protease have shown that pyrazole derivatives could serve as potent inhibitors, which is promising for the development of new antiviral drugs .
Anti-inflammatory Uses
Pyrazole compounds are known to possess anti-inflammatory properties. This makes them candidates for the development of new anti-inflammatory drugs, potentially offering alternatives to existing medications with fewer side effects .
Anticancer Activity
Research has indicated that pyrazole derivatives can exhibit cytotoxic activity against cancer cells. Some derivatives have shown greater capability compared to standard reference drugs, highlighting their potential in cancer therapy .
Antileishmanial and Antimalarial Evaluation
Pyrazole derivatives have been evaluated for their activity against parasitic diseases such as leishmaniasis and malaria. Compounds like 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde have shown potent in vitro activity, with molecular simulation studies supporting their effectiveness in binding to active sites of target enzymes .
Mecanismo De Acción
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting potential targets within parasitic organisms .
Mode of Action
It’s known that pyrazole derivatives can interact with biological targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-1,3-diphenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-16-14(11-20)15(12-7-3-1-4-8-12)18-19(16)13-9-5-2-6-10-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORJDGPYDJKXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2C=O)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353082 | |
| Record name | 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5499-67-2 | |
| Record name | 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B1618067.png)


